REACTION_CXSMILES
|
C([N:8]1[C:20]2[CH:19]=[CH:18][C:17]([N:21]3[C:33]4[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=4[C:27]4[C:22]3=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([N:34]1[C:46]3[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=3[C:40]3[C:35]1=[CH:36][CH:37]=[CH:38][CH:39]=3)[CH:13]=2)C1C=CC=CC=1.C(=NC1C=CC=CC=1)C1C=CC=CC=1.CC([O-])(C)C.[K+].CN(C=O)C>O>[CH:45]1[C:46]2[N:34]([C:12]3[CH:11]=[CH:10][C:9]4[NH:8][C:20]5[C:15]([C:14]=4[CH:13]=3)=[CH:16][C:17]([N:21]3[C:33]4[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=4[C:27]4[C:22]3=[CH:23][CH:24]=[CH:25][CH:26]=4)=[CH:18][CH:19]=5)[C:35]3[C:40](=[CH:39][CH:38]=[CH:37][CH:36]=3)[C:41]=2[CH:42]=[CH:43][CH:44]=1 |f:2.3|
|
Name
|
N-benzyl-3,6-di(N-carbazolyl)carbazole
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C2=CC=C(C=C2C=2C=C(C=CC12)N1C2=CC=CC=C2C=2C=CC=CC12)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
black tar precipitated
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
DISSOLUTION
|
Details
|
The tar-like material was dissolved in hot chloroform, to which anhydrous magnesium sulfate and activated carbon
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
to be stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
the filtrated liquid was concentrated
|
Type
|
CUSTOM
|
Details
|
the residuum was recrystallized with chloroform/ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C=1C=CC=2NC3=CC=C(C=C3C2C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |